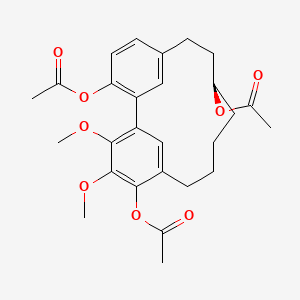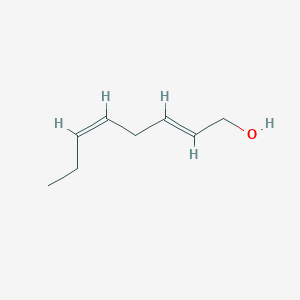
N-Butyl-D9-benzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Butyl-D9-benzene is an organic compound characterized by a benzene ring substituted with a butyl group. This compound is a member of the alkylbenzene family and is known for its slightly greasy, colorless liquid appearance . The molecular formula of this compound is C10H14, and it has a molecular weight of approximately 134.22 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Butyl-D9-benzene can be synthesized through various methods. This reaction typically uses nickel diphosphine catalysts and is known for its mild and efficient conditions . Another method involves the reaction of sodium with n-butyl bromide and bromobenzene in the presence of dry ether . This reaction requires careful temperature control and results in a yield of 65-70% .
Industrial Production Methods
In industrial settings, the production of this compound often involves the alkylation of benzene with butene in the presence of an acidic catalyst such as sulfuric acid or hydrofluoric acid . This method is widely used in the petrochemical industry and is known for its efficiency in producing large quantities of the compound .
Chemical Reactions Analysis
Types of Reactions
N-Butyl-D9-benzene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Major Products Formed
Scientific Research Applications
N-Butyl-D9-benzene has several scientific research applications:
Mechanism of Action
The mechanism of action of N-Butyl-D9-benzene involves its interaction with molecular targets and pathways in biological systems. In electrophilic aromatic substitution reactions, the benzene ring acts as a nucleophile and attacks an electrophile, forming a carbocation intermediate . This intermediate then undergoes deprotonation to restore aromaticity . The compound’s effects in biological systems are attributed to its ability to interact with cellular components and induce specific biochemical responses .
Comparison with Similar Compounds
N-Butyl-D9-benzene can be compared with other similar compounds in the alkylbenzene family:
Iso-Butylbenzene: This isomer has the butyl group connected through its middle carbon atom, creating a branched structure.
Sec-Butylbenzene: In this isomer, the butyl group is connected to the benzene ring through its second carbon atom.
Tert-Butylbenzene: The most complex isomer, with the butyl group attached to the benzene ring through its central carbon atom, forming a highly branched structure.
This compound is unique due to its specific structural arrangement, which influences its chemical reactivity and applications .
Properties
Molecular Formula |
C10H14 |
|---|---|
Molecular Weight |
143.27 g/mol |
IUPAC Name |
1,1,2,2,3,3,4,4,4-nonadeuteriobutylbenzene |
InChI |
InChI=1S/C10H14/c1-2-3-7-10-8-5-4-6-9-10/h4-6,8-9H,2-3,7H2,1H3/i1D3,2D2,3D2,7D2 |
InChI Key |
OCKPCBLVNKHBMX-AZOWHCDPSA-N |
Isomeric SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C1=CC=CC=C1 |
Canonical SMILES |
CCCCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


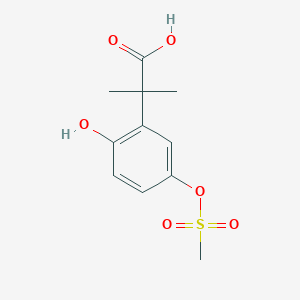
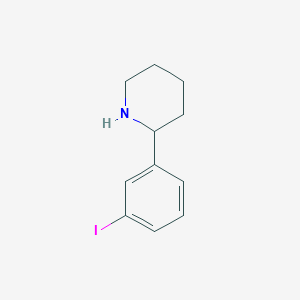
![[(4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]urea](/img/structure/B13419964.png)
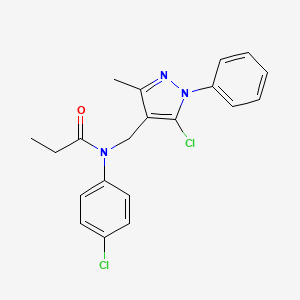

![Ethyl N-[3-[bis(2-chloroethyl)amino]-N-[N-(4-fluoro-3-phenyl-L-alanyl)glycyl]-3-phenyl-L-alanyl]-L-norvalinate](/img/structure/B13419992.png)
![4-Oxo-4-[(2-oxo-1,2-diphenylethyl)amino]-butanoic Acid](/img/structure/B13419998.png)
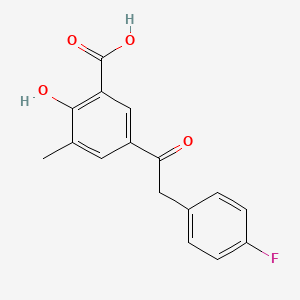
![N,N,N-Trimethyl-3-[[(tridecafluorohexyl)sulfonyl]amino]-1-propanaminium, Inner Salt](/img/structure/B13420023.png)
![Diethyl (2R,3R)-1,4-dioxaspiro[4.4]nonane-2,3-dicarboxylate](/img/structure/B13420026.png)
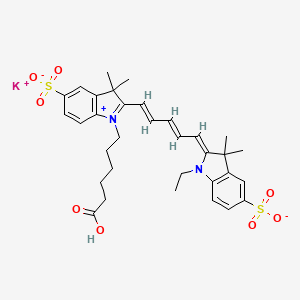
![2H-Pyrano[3,2-g]quinolin-2-one, 9-ethyl-6,7,8,9-tetrahydro-4-(trifluoromethyl)-](/img/structure/B13420044.png)
